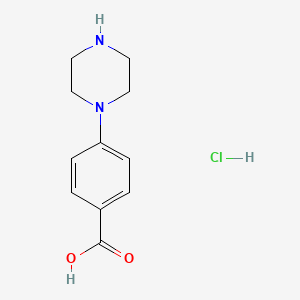

4-Piperazin-1-yl-benzoic acid hydrochloride

Description

Significance of Piperazine (B1678402) and Benzoic Acid Moieties in Chemical Research

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and highly valued scaffold in medicinal chemistry. ijrrjournal.comnih.govresearchgate.netjocpr.com Its prevalence is attributed to several key features. The piperazine ring typically adopts a stable chair conformation, and its basic nature allows for the formation of salts, which can enhance the aqueous solubility and bioavailability of drug candidates. nih.gov The two nitrogen atoms offer versatile points for chemical modification, enabling the synthesis of a wide array of derivatives with tailored pharmacological profiles. nih.govresearchgate.net Consequently, the piperazine moiety is a common feature in a multitude of approved drugs. jocpr.com

Benzoic acid and its derivatives are fundamental building blocks in organic synthesis and are frequently incorporated into pharmaceuticals. The carboxylic acid group is a versatile functional handle that can be readily converted into esters, amides, and other functional groups, facilitating the construction of more complex molecular architectures. In the context of medicinal chemistry, the acidic proton and the ability to act as a hydrogen bond donor and acceptor allow the benzoic acid moiety to interact with biological targets. Furthermore, its aromatic nature provides a rigid framework for the spatial orientation of other functional groups.

Historical Context of Piperazine-Benzoic Acid Derivatives in Academic Synthesis

The academic exploration of piperazine-benzoic acid derivatives is intrinsically linked to the broader advancements in heterocyclic and medicinal chemistry. Early research in the 20th century focused on the synthesis and characterization of simple piperazine derivatives. The development of reliable methods for N-arylation, such as nucleophilic aromatic substitution and later, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, significantly propelled the synthesis of more complex piperazine-containing compounds, including those bearing a benzoic acid moiety.

Academic research has extensively utilized the piperazine-benzoic acid scaffold to generate libraries of compounds for biological screening. The ability to systematically modify substituents on both the piperazine and benzoic acid rings has made this scaffold an attractive template for structure-activity relationship (SAR) studies across various therapeutic areas.

Scope and Research Trajectories of 4-Piperazin-1-yl-benzoic acid hydrochloride

This compound serves as a key intermediate and building block in organic synthesis. Its bifunctional nature, possessing a secondary amine within the piperazine ring and a carboxylic acid on the phenyl ring, allows for sequential or orthogonal chemical transformations. This enables the construction of diverse and complex molecular architectures.

While specific, in-depth research focused solely on the biological activities of this compound is not extensively documented in publicly available literature, its importance lies in its utility as a precursor to more elaborate molecules. For instance, derivatives of the closely related scaffold, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid, are key intermediates in the synthesis of notable pharmaceutical compounds. google.com

Future research trajectories for this compound are likely to continue to leverage its properties as a versatile synthetic intermediate. The development of novel synthetic methodologies that utilize this scaffold to access new chemical space is an ongoing area of interest. Furthermore, the incorporation of this scaffold into new classes of compounds for biological evaluation remains a promising avenue for drug discovery programs.

Below is a data table of closely related compounds and their key identifiers, illustrating the chemical space around the core scaffold.

| Compound Name | Molecular Formula | CAS Number |

| 4-(Piperazin-1-yl)benzoic acid | C₁₁H₁₄N₂O₂ | 85474-75-5 |

| 4-(Piperazin-1-yl)benzoic acid hydrochloride | C₁₁H₁₅ClN₂O₂ | 354813-11-9 |

| 4-(4-Methylpiperazin-1-yl)benzoic acid | C₁₂H₁₆N₂O₂ | 86620-62-4 |

| 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride (B599025) | C₁₃H₂₀Cl₂N₂O₂ | 106261-49-8 |

| 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid | C₁₄H₁₈N₂O₄ | Not Available |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-piperazin-1-ylbenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c14-11(15)9-1-3-10(4-2-9)13-7-5-12-6-8-13;/h1-4,12H,5-8H2,(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGCPZZRYOCKIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354813-11-9 | |

| Record name | Benzoic acid, 4-(1-piperazinyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354813-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Reaction Optimization

Classical and Contemporary Synthetic Routes to 4-Piperazin-1-yl-benzoic acid hydrochloride

The formation of the aryl-piperazine bond can be achieved through several distinct pathways, each with its own set of advantages and limitations. These routes can be broadly categorized into multi-step sequences, which often involve the use of protecting groups, and more streamlined one-pot protocols.

Multi-Step Synthesis Approaches

Multi-step synthesis provides a robust and often high-yielding route to the target compound by breaking the process down into discrete, manageable transformations. A common strategy involves the use of a protecting group on one of the piperazine (B1678402) nitrogens to prevent undesired side reactions, such as di-arylation. The tert-butyloxycarbonyl (Boc) group is frequently employed for this purpose.

The general sequence for this approach is as follows:

Protection: Piperazine is reacted with an agent like di-tert-butyl dicarbonate (B1257347) (Boc)₂O to yield mono-Boc-protected piperazine. This ensures that only one nitrogen atom is available for the subsequent arylation reaction.

Coupling: The N-Boc-piperazine is then coupled with a suitable 4-substituted benzoic acid derivative, typically an ester of 4-halobenzoic acid (e.g., methyl 4-fluorobenzoate (B1226621) or ethyl 4-bromobenzoate). This key C-N bond-forming step can be accomplished via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Deprotection: The Boc group is removed from the resulting intermediate, 4-(4-Boc-piperazin-1-yl)benzoic acid, under acidic conditions. jgtps.com Reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are effective for this transformation, yielding 4-piperazin-1-yl-benzoic acid. jgtps.comnih.gov

Salt Formation: Finally, the free base is treated with hydrochloric acid to precipitate the desired this compound salt.

This multi-step approach allows for the purification of intermediates at each stage, often leading to a final product of very high purity. whiterose.ac.uk

One-Pot Reaction Protocols

To improve process efficiency, reduce waste, and shorten reaction times, one-pot procedures have been developed. These protocols combine multiple reaction steps into a single operation without the isolation of intermediates.

A notable example is the direct, one-pot palladium-catalyzed Buchwald-Hartwig amination of a 4-halobenzoic acid with an excess of piperazine. nih.gov In this scenario, using a large excess of piperazine can statistically favor the mono-arylated product over the di-arylated byproduct. The reaction is carried out in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. After the coupling reaction is complete, the excess piperazine is removed during workup, and the product is isolated directly as the hydrochloride salt. This method avoids the protection and deprotection steps, making it a more atom-economical and time-efficient alternative. nih.gov

Precursor Chemistry and Intermediate Transformations

The core of synthesizing 4-piperazin-1-yl-benzoic acid lies in the strategic formation of the C-N bond between the aromatic ring and the piperazine nitrogen. The choice of reaction is largely dictated by the nature of the precursors, specifically the substituent on the benzoic acid ring.

Amination Reactions of Substituted Benzoic Acids

Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions for the formation of C-N bonds. The Buchwald-Hartwig amination has emerged as a particularly powerful and versatile method for this purpose. wikipedia.orgresearchgate.net

This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine. wikipedia.orgyoutube.com In the context of synthesizing 4-piperazin-1-yl-benzoic acid, a 4-halobenzoic acid (e.g., 4-chlorobenzoic acid or 4-bromobenzoic acid) is reacted with piperazine (often N-Boc-piperazine to ensure mono-arylation). The catalytic cycle generally involves: youtube.com

Oxidative addition of the aryl halide to a Pd(0) complex.

Coordination of the amine to the resulting Pd(II) complex.

Deprotonation of the coordinated amine by a base.

Reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.

The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) often providing the best results by promoting the key reductive elimination step. youtube.combeilstein-journals.org A variety of bases can be used, including sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). researchgate.netuwindsor.ca This methodology is highly valued for its broad substrate scope and functional group tolerance. wikipedia.org

Nucleophilic Substitution Strategies

A more classical approach to forming the aryl-piperazine bond is through nucleophilic aromatic substitution (SNAr). chemistrysteps.com This reaction is viable when the benzoic acid ring is "activated" by a strong electron-withdrawing group positioned ortho or para to a suitable leaving group. masterorganicchemistry.com

For the synthesis of 4-piperazin-1-yl-benzoic acid, 4-fluorobenzoic acid is an ideal precursor. The fluorine atom is a highly effective leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the carbon-fluorine bond and makes the carbon atom susceptible to nucleophilic attack. masterorganicchemistry.comyoutube.com The reaction proceeds via an addition-elimination mechanism:

Addition: The piperazine nitrogen acts as a nucleophile, attacking the carbon atom bearing the fluorine. This forms a negatively charged intermediate known as a Meisenheimer complex, where the negative charge is delocalized across the aromatic ring and stabilized by the para-carboxyl group.

Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride (B91410) ion, yielding the final product.

This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and in the presence of a base like potassium carbonate (K₂CO₃) to neutralize the hydrofluoric acid byproduct.

Green Chemistry Principles in Synthesis of Piperazine-Benzoic Acid Derivatives

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact and enhance the sustainability of chemical manufacturing. researchgate.nettotalpharmaceuticaltopics.com The synthesis of 4-piperazin-1-yl-benzoic acid and related derivatives can be made more environmentally friendly through several strategies.

Use of Greener Solvents: Traditional syntheses often employ hazardous organic solvents. A key green objective is to replace these with more benign alternatives. Water is an ideal green solvent, and some synthetic procedures for related compounds have been successfully adapted to be performed in aqueous media. google.comgoogle.com

Energy Efficiency: The use of microwave irradiation or ultrasound assistance can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net These techniques can accelerate reaction rates, leading to higher throughput and efficiency.

Catalysis: The use of catalysis is inherently a green principle as it reduces the amount of waste generated. While palladium is a highly effective catalyst, its cost and toxicity are drawbacks. Research is ongoing into replacing precious metal catalysts with more abundant and less toxic base metals like copper or nickel, or even developing organocatalytic and photocatalytic systems. mdpi.comacsgcipr.org

Atom Economy: One-pot and tandem reactions are designed to maximize atom economy by minimizing the number of isolation and purification steps, which reduces solvent use and waste generation. researchgate.net Solvent-free, or neat, reaction conditions represent an ideal scenario, and some Buchwald-Hartwig aminations have been successfully performed with piperazine itself acting as the solvent. nih.gov

By integrating these principles, the synthesis of piperazine-benzoic acid derivatives can be shifted towards more sustainable and economically viable manufacturing processes. youtube.com

Table of Reaction Conditions for a Related Compound Synthesis

The following table summarizes various reaction conditions reported for the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride (B599025), a structurally similar compound, illustrating the range of applicable parameters. google.comgoogle.com

| Precursor | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 4-(Chloromethyl)benzoic acid | N-Methylpiperazine | Potassium carbonate | Water | 150 | 0.5 | 97.9 | 99.9 |

| 4-(Chloromethyl)benzoic acid | N-Methylpiperazine | Sodium hydroxide | Water | 50 | 1 | 96.8 | 99.8 |

| 4-(Chloromethyl)benzoic acid | N-Methylpiperazine | Potassium hydroxide | Water | 10 | 5 | 98.5 | 99.9 |

| 4-(Chloromethyl)benzoic acid | N-Methylpiperazine | Sodium hydroxide | Acetonitrile (B52724) | 50 | 1.5 | 95.2 | 99.8 |

Purification and Isolation Techniques in Laboratory Synthesis

The effective purification and isolation of this compound are critical steps in its synthesis to ensure the removal of unreacted starting materials, reaction byproducts, and other impurities. The choice of technique is dictated by the scale of the synthesis, the nature of the impurities, and the desired final purity of the compound. Common laboratory-scale methodologies include crystallization, precipitation, column chromatography, and specialized filtration techniques.

Crystallization and Recrystallization

Crystallization is a primary and highly effective method for the purification of 4-Piperazin-1-yl-benzoic acid and its derivatives. This technique leverages the differences in solubility between the desired compound and impurities in a given solvent system. For benzoic acid derivatives, solubility is often highly dependent on temperature, making recrystallization from a hot, saturated solution a common practice. ma.edupitt.edu

In a typical procedure for a related compound, 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, the crude product is obtained by pouring the reaction mixture into ice-cold water and then acidifying it with glacial acetic acid to a pH of 3-5. This change in pH decreases the solubility of the carboxylic acid, causing it to precipitate out of the aqueous solution. The resulting solid is then collected by filtration. researchgate.netnih.gov Further purification can be achieved by recrystallizing the collected solid from an appropriate solvent, such as acetonitrile, allowing for the formation of well-defined crystals upon slow cooling or evaporation. researchgate.net The slow, controlled formation of crystals tends to exclude impurities from the crystal lattice, resulting in a significantly purer final product.

Table 1: Crystallization Parameters for Piperazine-Benzoic Acid Derivatives

| Compound | Procedure | Solvent System | Yield | Reference |

|---|---|---|---|---|

| 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid | Precipitation by acidification followed by filtration. | Water/Acetic Acid | 70% | researchgate.netnih.gov |

| 4-phenylpiperazin-1-ium salts | Slow evaporation | Ethanol:Ethyl Acetate (B1210297) (1:1) | - | iucr.org |

Precipitation and Filtration

Precipitation is a rapid and efficient method for isolating the target compound, particularly in the form of its hydrochloride salt. The synthesis of this compound often concludes with the free base form of the molecule in an organic solvent. The introduction of hydrogen chloride, either as a gas or as a solution (e.g., HCl in dioxane), causes the protonation of the basic piperazine nitrogen atom, leading to the formation of the hydrochloride salt. amazonaws.com This salt typically has significantly lower solubility in common organic solvents compared to its free base counterpart, causing it to precipitate out of the solution.

For instance, in the purification of a similar compound, 3-Fluoro-4-piperazin-1-yl-benzonitrile hydrochloride, a 4N HCl solution in dioxane is added to the dissolved free base. amazonaws.com The mixture is stirred, often with heating, and then allowed to cool, during which the hydrochloride salt precipitates. The solid product is then isolated via filtration and dried under a vacuum. amazonaws.com

In larger-scale preparations of the related 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, a sophisticated purification process involving nanofiltration followed by precipitation has been reported. google.comgoogle.com After the initial reaction, the solution containing the product, unreacted N-methyl piperazine, and salts is passed through a nanofiltration membrane. This step effectively removes smaller impurity molecules. Subsequently, hydrogen chloride gas is bubbled through the concentrated filtrate, causing the desired dihydrochloride salt to precipitate as a high-purity white solid. google.comgoogle.com The final product is then isolated using centrifugal filtration, a technique well-suited for separating large quantities of solid from a liquid. This method has been shown to achieve exceptionally high purity and yield.

Table 2: Purity and Yield from Nanofiltration-Precipitation Method for 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride

| Solvent | Purity | Yield | Reference |

|---|---|---|---|

| Water | 99.9% | 98.5% | google.com |

| Water | 99.9% | 97.9% | google.com |

| Acetonitrile | 99.8% | 95.2% | google.com |

| Methanol | 99.9% | 95.7% | google.com |

Chromatographic Methods

Column chromatography is a versatile and widely used technique for the purification of organic compounds, including intermediates in the synthesis of this compound. This method separates components of a mixture based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) while a mobile phase (a solvent or solvent mixture) flows through it. amazonaws.com

For piperazine derivatives, column chromatography is particularly useful for removing closely related impurities that may be difficult to separate by crystallization alone. The crude reaction mixture is dissolved in a minimal amount of solvent and loaded onto a column packed with silica gel. A solvent system, typically a gradient of a non-polar solvent (like heptane) and a more polar solvent (like ethyl acetate), is then passed through the column. amazonaws.com Compounds with lower polarity travel down the column more quickly, while more polar compounds are retained longer by the silica gel. By collecting fractions of the eluent, the desired compound can be isolated in a pure form.

Table 3: Column Chromatography Parameters for Piperazine Derivatives

| Stationary Phase | Mobile Phase (Eluant) | Application | Reference |

|---|---|---|---|

| Silica Gel | Heptane: Ethyl Acetate (gradient) | Purification of various piperazine-containing intermediates. | amazonaws.com |

Advanced Derivatization and Functionalization Strategies

Chemical Modifications of the Piperazine (B1678402) Moiety

The piperazine ring, with its secondary amine group, is a primary site for chemical elaboration, allowing for the introduction of a wide array of substituents to modulate the molecule's steric and electronic properties.

N-Alkylation and N-Acylation Reactions

The secondary amine of the piperazine ring is readily susceptible to N-alkylation and N-acylation reactions. N-alkylation introduces alkyl groups to the nitrogen atom, a common strategy to enhance lipophilicity and modify the basicity of the piperazine nitrogen. A notable example is the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride (B599025), where a methyl group is introduced. google.combldpharm.comgoogle.com This reaction is typically achieved by treating the parent compound with an appropriate alkyl halide, such as methyl iodide, in the presence of a base to neutralize the formed hydrohalic acid.

The choice of reaction conditions for both N-alkylation and N-acylation can be tailored to achieve high yields and selectivity. Factors such as the solvent, temperature, and the nature of the base and alkylating/acylating agent play a crucial role. nih.gov

Introduction of Diverse Substituents for Structural Diversity

Beyond simple alkyl and acyl groups, a vast range of substituents can be appended to the piperazine nitrogen to generate extensive structural diversity. This approach is fundamental in drug discovery for optimizing biological activity. For instance, aryl or heteroaryl groups can be introduced through reactions like the Buchwald-Hartwig amination, creating derivatives with extended aromatic systems.

The introduction of varied substituents on the piperazine ring has been shown to significantly impact the biological profiles of related molecular scaffolds. nih.govnih.gov These modifications can influence receptor binding, enzyme inhibition, and pharmacokinetic properties. The strategic variation of these substituents allows for the fine-tuning of a compound's therapeutic potential.

Functionalization of the Benzoic Acid Core

The carboxylic acid group and the phenyl ring of the benzoic acid moiety offer additional avenues for chemical modification, enabling the synthesis of a diverse library of derivatives.

Esterification and Amidation Strategies

The carboxylic acid group of 4-piperazin-1-yl-benzoic acid is a key functional handle for esterification and amidation reactions. Esterification, typically carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, yields the corresponding ester. An example is the synthesis of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, where the carboxylic acid is converted to an ethyl ester. nih.govresearchgate.net This modification can increase the compound's lipophilicity and alter its metabolic stability.

Amidation, the formation of an amide bond by reacting the carboxylic acid with an amine, is another prevalent strategy. This reaction is often facilitated by coupling agents that activate the carboxylic acid. lookchemmall.com Amide derivatives can introduce new hydrogen bonding donors and acceptors, significantly influencing intermolecular interactions. For example, the synthesis of 4-(Piperazin-1-ylcarbonyl)aniline from p-aminobenzoic acid demonstrates the formation of an amide linkage. researchgate.net

| Derivative Name | Functional Group | Modification Strategy |

|---|---|---|

| 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid | Ethyl Ester | Esterification |

| 4-(Piperazin-1-ylcarbonyl)aniline | Anilide (Amide) | Amidation |

Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of the benzoic acid core can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents directly onto the aromatic ring. The directing effects of the existing substituents—the carboxylic acid group and the piperazinyl group—will govern the position of the incoming electrophile. The carboxylic acid group is a meta-directing deactivator, while the piperazinyl group, being an amino derivative, is an ortho-, para-directing activator. libretexts.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com For example, nitration would likely introduce a nitro group at a position influenced by the combined directing effects of the existing substituents. The specific reaction conditions, including the choice of catalyst and temperature, can be optimized to favor the formation of a particular isomer. These modifications can dramatically alter the electronic properties and biological activity of the parent molecule.

Formation of Complex Hybrid Structures and Conjugates

A sophisticated strategy for leveraging the 4-piperazin-1-yl-benzoic acid scaffold is its incorporation into larger, more complex hybrid structures and conjugates. This involves covalently linking the core molecule to other pharmacophores or functional moieties to create multifunctional compounds with potentially synergistic or novel biological activities.

For instance, the piperazine or benzoic acid functionalities can serve as linkers to connect to other heterocyclic systems, such as oxadiazoles, triazoles, or benzothiazoles. researchgate.netrsc.org These hybrid molecules are designed to interact with multiple biological targets or to combine the desirable properties of different molecular classes. The synthesis of such conjugates often involves multi-step reaction sequences, utilizing the reactivity of the functional groups discussed previously. The resulting complex structures have found applications in the development of novel therapeutic agents, including anticancer and antimicrobial compounds. researchgate.net

Chemo- and Regioselective Derivatization Methodologies

The molecular structure of 4-piperazin-1-yl-benzoic acid hydrochloride features two primary reactive sites: the carboxylic acid group on the benzene (B151609) ring and the secondary amine at the N-4 position of the piperazine ring. This bifunctional nature necessitates chemo- and regioselective derivatization strategies to achieve specific molecular modifications. Such selective transformations are crucial in medicinal chemistry and materials science for the synthesis of complex molecules and targeted drug candidates. Methodologies to selectively functionalize one group while leaving the other intact often rely on the strategic use of protecting groups or the inherent differences in reactivity of the functional groups under specific reaction conditions.

Selective Derivatization of the N-4 Piperazine Nitrogen

The secondary amine of the piperazine ring is a nucleophilic center that can readily undergo reactions such as acylation and alkylation. To ensure that the reaction occurs exclusively at this site without interference from the carboxylic acid group, the latter is often protected or the reaction conditions are tailored to favor N-functionalization.

One common strategy involves the protection of the carboxylic acid as an ester. For instance, in the synthesis of certain derivatives, the methyl ester of 4-(piperazin-1-yl)benzoic acid is used as a starting material. This protection allows for a wide range of modifications at the piperazine nitrogen.

A notable example is the synthesis of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. In this preparation, ethyl 1-piperazinecarboxylate is reacted with 4-fluorobenzoic acid in the presence of potassium carbonate in acetonitrile (B52724) at 353 K for 12 hours. researchgate.net This reaction demonstrates the selective formation of a carbamate (B1207046) at the piperazine nitrogen.

Another approach is the direct acylation of the piperazine nitrogen. For example, the synthesis of 1-(4-nitrobenzoyl)piperazine (B1268174) is achieved by reacting piperazine with 4-nitrobenzoyl chloride in chloroform (B151607) at 0 °C in the presence of triethylamine (B128534). beilstein-journals.org This highlights the possibility of selective N-acylation under controlled conditions.

The following table summarizes representative examples of selective N-4 derivatization of piperazine-containing benzoic acid scaffolds.

| Reactant 1 | Reactant 2 | Reaction Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|---|

| Ethyl 1-piperazinecarboxylate | 4-fluorobenzoic acid | K₂CO₃, Acetonitrile, 353 K, 12 h | 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid | Selective N-4 carbamoylation | researchgate.net |

| Piperazine | 4-nitrobenzoyl chloride | Triethylamine, Chloroform, 0 °C | 1-(4-Nitrobenzoyl)piperazine | Selective N-acylation | beilstein-journals.org |

| 1-Methylpiperazine | 4-fluorobenzaldehyde | K₂CO₃, DMF, reflux, 24 h | 4-(4-Methylpiperazin-1-yl)benzaldehyde | Selective N-arylation | nih.gov |

Selective Derivatization of the Carboxylic Acid Group

To selectively modify the carboxylic acid group, the more nucleophilic piperazine nitrogen must be protected. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for this purpose due to its stability under various reaction conditions and its ease of removal under acidic conditions.

Once the piperazine nitrogen is protected, the carboxylic acid can be converted into esters, amides, or other derivatives using standard organic synthesis methods. For example, the synthesis of amides can be achieved by activating the carboxylic acid with coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a base, followed by the addition of an amine.

In the context of preparing piperazinyl amides of 18β-glycyrrhetinic acid, one strategy involves the amidation of 1-Boc-piperazine with 3-acetyl-18β-glycyrrhetinic acid. nih.gov Subsequently, the Boc group can be removed to yield the desired product, demonstrating an effective chemo- and regioselective approach.

The following table provides examples of selective derivatization of the carboxylic acid moiety in 4-(piperazin-1-yl)benzoic acid analogues.

| Starting Material | Reagents | Reaction Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|---|

| 4-(4-Boc-piperazin-1-yl)benzoic acid | Amine, EDC, HOBt | Not specified | 4-(4-Boc-piperazin-1-yl)benzamide derivative | Selective amidation of the carboxylic acid | nih.gov |

| p-Chloromethyl benzoic acid | N-methyl piperazine, NaOH, water | 50 °C, 1 h | 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid | Selective formation of a benzoic acid derivative | google.com |

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations (e.g., DFT) for Molecular Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic structure and reactivity of molecules. For 4-Piperazin-1-yl-benzoic acid hydrochloride, DFT calculations can provide a detailed picture of its molecular geometry, electron distribution, and spectroscopic properties.

DFT methods are employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. The presence of the hydrochloride salt means that one of the nitrogen atoms in the piperazine (B1678402) ring is protonated. DFT calculations can help confirm the site of protonation by comparing the energies of different possible protonated forms. eurekaselect.com

Furthermore, DFT enables the calculation of various electronic properties that are crucial for understanding reactivity. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This information is vital for predicting how the molecule will interact with other chemical species.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also key indicators of chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important parameter for assessing the molecule's kinetic stability. A smaller gap generally suggests higher reactivity.

Vibrational frequency calculations using DFT can predict the infrared (IR) and Raman spectra of the molecule. researchgate.net By comparing the calculated spectra with experimental data, the accuracy of the computed structure can be validated. These theoretical spectra also aid in the assignment of vibrational modes to specific functional groups within the molecule.

Table 1: Predicted Molecular Properties from DFT Calculations

| Property | Predicted Value/Information |

| Optimized Geometry | Bond lengths, bond angles, dihedral angles |

| Site of Protonation | Identification of the protonated nitrogen in the piperazine ring |

| Molecular Electrostatic Potential (MEP) | Maps of electron-rich and electron-poor regions |

| HOMO Energy | Indication of electron-donating ability |

| LUMO Energy | Indication of electron-accepting ability |

| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability |

| Vibrational Frequencies | Predicted IR and Raman spectra for structural validation |

Molecular Dynamics Simulations for Conformational Analysis and Interaction Profiles

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective on its behavior over time. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound and for studying its interactions with its environment, such as solvent molecules or biological macromolecules. nih.gov

The piperazine ring and the bond connecting it to the benzoic acid moiety allow for considerable conformational flexibility. MD simulations can track the movements of all atoms in the system over a specified period, revealing the preferred conformations and the energy barriers between them. This conformational analysis is crucial because the biological activity of a molecule often depends on its ability to adopt a specific shape to bind to a receptor. nih.gov

MD simulations can also be used to study the interaction profile of the molecule with solvent molecules, typically water, to understand its solvation properties. By analyzing the radial distribution functions and the number of hydrogen bonds formed between the solute and solvent, one can gain insights into how the molecule behaves in an aqueous environment, which is relevant for its pharmacokinetic properties.

In the context of drug design, MD simulations are invaluable for studying the stability of a ligand-receptor complex. nih.govunipa.it After docking the molecule into the binding site of a target protein, an MD simulation can be run to observe how the complex evolves over time. This can reveal whether the initial binding pose is stable and can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. researchgate.net

Table 2: Insights from Molecular Dynamics Simulations

| Aspect Investigated | Information Obtained |

| Conformational Flexibility | Identification of stable conformers and transitional pathways |

| Solvation Properties | Analysis of interactions with solvent molecules |

| Ligand-Receptor Stability | Assessment of the stability of the docked pose over time |

| Interaction Profiles | Identification of key hydrogen bonds and hydrophobic interactions with a receptor |

Reaction Path Search Algorithms and Transition State Analysis

Understanding the mechanisms of chemical reactions is a fundamental aspect of chemistry. Reaction path search algorithms and transition state analysis are computational techniques used to elucidate the step-by-step process of a reaction, including the identification of intermediate structures and the high-energy transition states that connect them.

For a molecule like this compound, these methods could be applied to study its synthesis, degradation, or metabolic pathways. For instance, if the synthesis of this compound involves a multi-step process, computational methods can be used to explore the potential energy surface of the reaction. This allows for the identification of the most likely reaction pathway by locating the transition state with the lowest energy barrier.

Transition state theory is used to calculate the rate of a reaction based on the properties of the transition state. By determining the geometry and vibrational frequencies of the transition state, it is possible to estimate the activation energy and, consequently, the reaction rate constant. This information can be valuable for optimizing reaction conditions to improve the yield and efficiency of the synthesis.

While specific studies on the reaction pathways of this compound may not be readily available, the general methodology is well-established. These computational tools provide a powerful means to investigate the reactivity and transformation of organic molecules, offering insights that can complement and guide experimental studies.

In Silico Modeling of Ligand-Receptor Interactions and Binding Modes

In silico modeling, particularly molecular docking, is a cornerstone of modern drug discovery. This computational technique predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein, to form a stable complex. nih.gov For this compound, molecular docking can be used to screen for potential biological targets and to understand the molecular basis of its activity.

The process of molecular docking involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. The scoring function takes into account various non-covalent interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic interactions. The pose with the best score is considered the most likely binding mode. researchgate.net

The results of a docking study can provide valuable information about the key interactions that stabilize the ligand-receptor complex. For example, it might reveal that the carboxylic acid group of the benzoic acid moiety forms a crucial hydrogen bond with a specific amino acid residue in the binding site, while the piperazine ring engages in hydrophobic interactions with another part of the receptor. nih.govunipa.it

These insights are critical for understanding the mechanism of action of the compound and for guiding the design of new derivatives with improved potency and selectivity. By identifying the key binding interactions, medicinal chemists can make targeted modifications to the molecule to enhance its affinity for the target receptor. mdpi.com

Structure-Activity Relationship (SAR) Prediction through Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational methods play a significant role in predicting and rationalizing SAR, allowing for the efficient design of new molecules with desired properties. iomcworld.com

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that develops a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, a QSAR model can be built to predict the activity of new, untested compounds. nih.gov These descriptors can include physicochemical properties such as logP (a measure of lipophilicity), molecular weight, and the number of hydrogen bond donors and acceptors, as well as electronic and steric parameters.

For a series of derivatives of 4-Piperazin-1-yl-benzoic acid, a QSAR study could reveal, for example, that increasing the lipophilicity of a particular substituent on the benzoic acid ring leads to an increase in activity, while adding a bulky group to the piperazine ring has a detrimental effect. researchgate.netnih.gov

In addition to QSAR, other computational methods such as pharmacophore modeling can be used to understand SAR. A pharmacophore model represents the essential three-dimensional arrangement of functional groups that are necessary for biological activity. By aligning a set of active molecules, a common pharmacophore can be identified. This model can then be used to screen virtual libraries of compounds to find new molecules that fit the pharmacophore and are therefore likely to be active.

Table 3: Computationally Predicted SAR Insights

| Computational Method | Predicted Information |

| QSAR | Correlation between molecular descriptors and biological activity |

| Pharmacophore Modeling | Identification of essential 3D features for activity |

| 3D-QSAR | Mapping of favorable and unfavorable regions for steric and electrostatic interactions |

Role in Advanced Chemical Synthesis and Material Science Applications

Utilization as a Building Block in Complex Organic Syntheses

4-(Piperazin-1-yl)benzoic acid hydrochloride is a versatile chemical intermediate that serves as a crucial building block in the synthesis of complex organic compounds. biosynth.com Its structure, featuring a piperazine (B1678402) ring attached to a benzoic acid moiety, provides two reactive sites—the secondary amine of the piperazine and the carboxylic acid group of the benzene (B151609) ring. This bifunctionality allows it to be incorporated into a wide range of molecular architectures, making it a valuable scaffold in medicinal chemistry and pharmaceutical development. biosynth.com

The inherent structural features of 4-(piperazin-1-yl)benzoic acid make it an attractive scaffold for the development of new therapeutic agents. The piperazine ring is a common motif in many biologically active compounds, often contributing to improved solubility and pharmacokinetic properties. Researchers utilize this scaffold to synthesize libraries of novel compounds for pre-clinical evaluation. For instance, pyrazole (B372694) derivatives incorporating a benzoic acid moiety have been developed and identified as potent agents against Gram-positive bacteria, including staphylococci and enterococci. mdpi.com These compounds have demonstrated bactericidal action and the ability to inhibit and eradicate bacterial biofilms, highlighting the utility of the core structure in developing new anti-infective agents. mdpi.com

One of the most significant applications of this compound and its derivatives is in the synthesis of precursors for the anticancer drug Imatinib. ijnrd.org The N-methylated derivative, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, is a key intermediate in several industrial synthesis routes for Imatinib. google.comresearchgate.net The synthesis involves condensing this intermediate with N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine to form the final Imatinib base. newdrugapprovals.org Various methods have been developed to produce this precursor efficiently, including processes starting from p-cyanobenzylchloride and methylpiperazine or through the reductive alkylation of 1-methylpiperazine. google.comresearchgate.net The hydrochloride form ensures stability and ease of handling during these synthetic processes.

| Intermediate | Starting Materials | Key Reaction Type | Application |

| 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid | p-cyanobenzylchloride, methylpiperazine | Substitution and Hydrolysis | Synthesis of Imatinib google.com |

| 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid | 1-methylpiperazine, 4-formylbenzoic acid | Reductive Alkylation | Synthesis of Imatinib researchgate.net |

| Imatinib Base | 4-[(4-methylpiperazin-1-yl)methyl]benzoyl chloride, N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine | Condensation | Active Pharmaceutical Ingredient newdrugapprovals.org |

The field of targeted protein degradation has seen the emergence of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific proteins. rsc.orgnih.gov These molecules consist of two ligands—one for the target protein and one for an E3 ubiquitin ligase—connected by a chemical linker. nih.gov The piperazine moiety, as found in 4-(piperazin-1-yl)benzoic acid, is frequently incorporated into these linkers. rsc.orgsemanticscholar.org

| PROTAC Component | Chemical Moiety | Function | Example Application |

| Linker | Piperazine | Increases rigidity and solubility rsc.orgnih.gov | VHL-based PROTACs rsc.org |

| Linker | Benzoic Acid | Provides an attachment point for synthesis | Androgen Receptor Degrader ARD-2128 medchemexpress.com |

Ligand Design and Coordination Chemistry

The structure of 4-(piperazin-1-yl)benzoic acid hydrochloride, with its nitrogen and oxygen atoms, makes it an excellent candidate for use as a ligand in coordination chemistry. The lone pairs of electrons on the nitrogen atoms of the piperazine ring and the oxygen atoms of the carboxylate group can donate to metal ions, forming stable coordination complexes.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters coordinated to organic ligands (also known as linkers). nih.gov These materials have garnered significant interest due to their high porosity and tunable properties, with applications in gas storage, separation, and catalysis. nih.govsemanticscholar.org

Aromatic carboxylic acids, such as benzoic acid derivatives, are commonly used as organic linkers in MOF synthesis because they readily form stable secondary building units (SBUs) and contribute to high thermal stability. nih.govbrieflands.com Furthermore, functionalizing these linkers with additional coordinating groups like piperazine can introduce new properties. A MOF functionalized with piperazine has demonstrated significantly enhanced methane (B114726) storage capacity compared to its non-functionalized analogue. rsc.org The piperazine and benzoic acid components of 4-(piperazin-1-yl)benzoic acid make it a promising candidate for designing novel MOFs with tailored functionalities.

The ability of 4-(piperazin-1-yl)benzoic acid to coordinate with metal ions allows for its use in the development of ligands for specific applications. The piperazine and carboxylate groups can act as a bidentate or bridging ligand, binding to one or more metal centers. The synthesis of new complexes using ligands containing a benzoic acid moiety with various transition metals, such as cobalt(II), nickel(II), and copper(II), has been reported. uobaghdad.edu.iq These studies indicate that the ligand can act as a monodentate bridge for metal ions, leading to the formation of mononuclear complexes with specific geometries, such as octahedral configurations. uobaghdad.edu.iq This capacity for chelation is essential in fields ranging from catalysis to the development of new analytical reagents.

Supramolecular Chemistry and Crystal Engineering

The molecular structure of 4-Piperazin-1-yl-benzoic acid, featuring both a hydrogen bond donor (carboxylic acid group) and acceptor (piperazine nitrogen atoms), makes it a compelling candidate for studies in supramolecular chemistry and crystal engineering. These fields focus on designing and synthesizing ordered molecular assemblies through non-covalent interactions.

Co-crystallization Studies with Co-formers

Co-crystallization is a widely employed technique to modify the physicochemical properties of solid-state materials without altering their chemical structure. This is achieved by combining a target molecule with a selected "co-former" in a specific stoichiometric ratio. While specific co-crystallization studies involving 4-Piperazin-1-yl-benzoic acid hydrochloride are not extensively documented in publicly available literature, the principles of crystal engineering allow for the prediction of its behavior.

The presence of the carboxylic acid group and the piperazine ring suggests that this compound can form robust supramolecular synthons with a variety of co-formers. For instance, the carboxylic acid can form strong hydrogen bonds with other acids (acid-acid homosynthon) or with complementary functional groups like pyridines (acid-pyridine heterosynthon). Similarly, the piperazine moiety can interact with hydrogen bond donors.

Common methods used for preparing co-crystals include:

Solvent Evaporation: This is a reliable method where the active compound and the co-former are dissolved in a common solvent, which is then allowed to evaporate slowly, leading to the formation of co-crystals. nih.gov

Slurry Co-crystallization: In this method, a solvent is added to a mixture of the active compound and the co-former, and the resulting slurry is stirred until co-crystal formation is complete. nih.gov

Sonocrystallization: This technique utilizes sonication to induce crystallization from a solution containing the compound and co-former, often resulting in smaller particle sizes. nih.gov

Studies on related benzoic acid and piperazine compounds show successful co-crystal formation with various partners, highlighting the potential of this compound in creating novel solid forms with tailored properties. rsc.orgresearchgate.netnih.gov

Investigation of Hydrogen Bonding Networks and Crystal Packing

Hydrogen bonds are the cornerstone of crystal engineering, directing the assembly of molecules into predictable patterns and stable crystal lattices. The analysis of the crystal structure of compounds analogous to 4-Piperazin-1-yl-benzoic acid provides significant insight into its potential solid-state architecture.

For example, the crystal structure of a closely related derivative, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, reveals key interaction patterns. In its crystalline form, the asymmetric unit contains two independent molecules where the piperazine rings adopt stable chair conformations. nih.govresearchgate.net These molecules are linked by pairs of O—H⋯O hydrogen bonds between their carboxylic acid groups, forming a classic R22(8) graph-set notation dimer. nih.govresearchgate.net These dimers are further connected by weak C—H⋯O hydrogen bonds, creating extended zigzag chains within the crystal lattice. nih.govresearchgate.net

Table 1: Hydrogen-Bond Geometry in an Analogous Piperazinyl Benzoic Acid Derivative researchgate.net

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O1A—H1A···O2B | 0.84 | 2.14 | 2.973 (8) | 170 |

| O1B—H1B···O2A | 0.84 | 2.11 | 2.934 (8) | 168 |

| C8A—H8AB···O3B | 0.99 | 2.56 | 3.225 (11) | 124 |

D: Donor atom; A: Acceptor atom. Data is for 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid.

Polymorphism and Solid-State Forms Research

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each having a different arrangement of molecules in the crystal lattice. rsc.org Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. Research into the polymorphism of benzoic acid derivatives is an active area, as different solid-state forms can significantly impact a compound's utility. rsc.orgresearchgate.net

For instance, studies on compounds like 2-((2,6-dichlorophenyl)amino)benzoic acid have revealed the existence of multiple polymorphs, with their formation often influenced by the crystallization solvent and conditions. rsc.orgresearchgate.net The conformational flexibility of the molecule is frequently cited as a key factor leading to polymorphism in this class of compounds. rsc.orgresearchgate.net

While specific polymorphs of this compound have not been detailed in the reviewed literature, its structural features suggest that polymorphism is a distinct possibility. The orientation of the piperazine ring relative to the benzoic acid moiety, along with different potential hydrogen-bonding schemes, could give rise to various stable or metastable crystalline forms. Discovering and characterizing these polymorphs would be essential for controlling the material's properties.

Applications in Corrosion Inhibition Studies

Piperazine and its derivatives have emerged as effective corrosion inhibitors, particularly for protecting mild steel in acidic environments like hydrochloric acid (HCl). researchgate.netijcrcps.com These organic compounds function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. youtube.com

The inhibition mechanism involves the interaction of heteroatoms (like nitrogen and oxygen) and π-electrons from the aromatic ring with the vacant d-orbitals of the iron atoms on the steel surface. atu.edu.iq The this compound molecule possesses several features that make it a promising candidate for corrosion inhibition:

Nitrogen Atoms: The two nitrogen atoms in the piperazine ring can serve as active centers for adsorption.

Oxygen Atoms: The carboxylic acid group provides additional adsorption sites.

Aromatic Ring: The π-electrons of the benzene ring contribute to the stability of the adsorbed layer.

Studies on various piperazine derivatives in 1 M HCl have demonstrated high inhibition efficiencies, often exceeding 90% at optimal concentrations. researchgate.netijcrcps.com The effectiveness of these inhibitors is typically dependent on their concentration, with efficiency increasing as the concentration rises to a certain point. researchgate.netijcrcps.com

The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the surface. researchgate.netijcrcps.com Potentiodynamic polarization studies reveal that these compounds often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process by blocking the active sites on the metal surface. researchgate.netijcrcps.com

Table 2: Performance of Piperazine Derivatives as Corrosion Inhibitors for Mild Steel in 1 M HCl

| Inhibitor Type | Concentration (mM) | Inhibition Efficiency (%) | Adsorption Isotherm |

| Piperazine Derivative A | 5 | 44 - 62 | Langmuir |

| Piperazine Derivative A | 25 | 90 - 94 | Langmuir |

| Piperazine Derivative B | 0.0005 | 93.42 | Langmuir |

Data compiled from studies on various piperazine derivatives. researchgate.netijcrcps.comatu.edu.iq

Role in Advanced Polymer Chemistry

Benzoic acid derivatives can serve as functional monomers in the synthesis of advanced polymers. For example, 4-vinylbenzoic acid is a valuable building block for creating highly functionalized polymeric structures through techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization. researchgate.net The carboxylic acid group on such monomers provides a versatile handle for post-polymerization modification, allowing for the coupling of other molecules containing amino or hydroxyl groups. researchgate.net

While there is no direct literature indicating the use of this compound as a monomer, its bifunctional nature—possessing a reactive carboxylic acid group and a secondary amine within the piperazine ring (in its non-protonated form)—suggests potential applicability in polymer chemistry. It could theoretically be incorporated into polymer chains, for instance, through polycondensation reactions to form polyamides or polyesters, imparting unique properties to the resulting material.

Mechanistic and Pre Clinical Biological Research in Vitro and in Silico Focus

Exploration of Molecular Target Interactions (In Vitro)

The 4-piperazin-1-yl-benzoic acid core structure is a key component in a variety of derivatives designed to interact with several important biological targets. The piperazine (B1678402) nucleus is considered a "privileged structure" in drug discovery, capable of binding to multiple receptors with high affinity. researchgate.net This versatility has led to its incorporation into compounds targeting enzymes central to cancer and neurodegenerative diseases. museonaturalistico.itresearchgate.net

The fusion protein Bcr-Abl, an aberrant tyrosine kinase, is a critical factor in the progression of chronic myeloid leukemia (CML). nih.gov Consequently, Bcr-Abl tyrosine kinase inhibitors (TKIs) are a primary therapeutic strategy. nih.govwikipedia.org The development of small molecules that block the Bcr-Abl's interaction with ATP can halt cell signaling, reduce cell proliferation, and trigger cell death. nih.gov

While direct studies on 4-piperazin-1-yl-benzoic acid hydrochloride are not prominent, the piperazine moiety is a common feature in the design of Bcr-Abl inhibitors. nih.govwikipedia.org For instance, research into 2,6,9-trisubstituted purines has incorporated a piperazine ring to enhance interaction with the kinase domain. nih.gov Molecular modeling in these studies indicates that the piperazine group often serves as a solubilizing agent and a linker that correctly orients other pharmacophoric elements within the ATP-binding pocket of the Bcr-Abl kinase. nih.govwikipedia.org The design of these inhibitors often involves modifying substituents on the piperazine ring to enhance hydrophobic interactions with key residues like Phe317 and Leu248 in the kinase domain. nih.gov

Histone deacetylases (HDACs) are crucial enzymes in epigenetic regulation, and their inhibition is a validated strategy in cancer therapy. jst.go.jp The typical pharmacophore for an HDAC inhibitor includes a zinc-binding group (ZBG), a linker, and an aromatic "cap" group. jst.go.jp Derivatives incorporating a piperazine-based structure have been successfully developed as potent HDAC inhibitors. plos.orgnih.govnih.gov

In one study, a series of 2-benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids were synthesized and evaluated. plos.orgnih.gov In this series, the hydroxamic acid serves as the ZBG, the piperazin-1-ylsulfonylbenzenecarbo group acts as the linker and cap, and various benzazole moieties function as an additional cap group. These compounds were found to be active HDAC inhibitors, showing selectivity for HDAC6 over HDAC1. plos.orgnih.gov Molecular modeling studies suggested that the interaction energy for these compounds was higher with HDAC6, providing a structural basis for this selectivity. plos.orgnih.gov The piperazine and adjacent carbonyl group serve as a suitable linker, allowing the key indole (B1671886) and ZBG components to fit well within the enzyme's pocket. jst.go.jp

Table 1: In Vitro HDAC Inhibition Data for Piperazine Derivatives Data sourced from Wang L, et al. (2015) plos.orgnih.gov

| Compound | R Group | HDAC1 IC₅₀ (µM) | HDAC6 IC₅₀ (µM) |

|---|---|---|---|

| 9a | Benzimidazole | 0.9 | 0.1 |

| 9b | 1-Methylbenzimidazole (B167850) | 6.0 | 0.4 |

| 9c | Benzoxazole | 1.0 | 0.2 |

| 9d | Benzothiazole (B30560) | 1.0 | 1.0 |

Acetylcholinesterase (AChE) inhibitors are used to treat the symptoms of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govcaldic.com The piperazine scaffold has been incorporated into the design of novel AChE inhibitors. nih.gov For example, a series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and tested for their ability to inhibit AChE using the in vitro Ellman test. nih.gov

These studies demonstrated that compounds containing the piperazine ring could effectively inhibit AChE, with potencies in the micromolar and even nanomolar range. nih.gov Docking studies confirmed that these molecules could adopt a binding mode similar to that of the known AChE inhibitor, donepezil. nih.gov The piperazine ring often plays a crucial role in positioning the molecule within the active site of the enzyme. nih.gov Other studies have also investigated benzoic acid derivatives for their AChE inhibitory properties. researchgate.net

Table 2: In Vitro Acetylcholinesterase Inhibition by Piperazine Derivatives Data sourced from Mohseni-Shahri et al. (2013) nih.gov

| Compound | Substituent on Benzyl (B1604629) Ring | IC₅₀ (µM) |

|---|---|---|

| 4a | 2-Chloro | 0.91 |

| 4b | 3-Chloro | 1.50 |

| 4c | 4-Chloro | 2.10 |

| 4d | 2-Fluoro | 2.30 |

| 4e | 4-Fluoro | 3.20 |

| Donepezil | (Reference Drug) | 0.14 |

Structure-Activity Relationship (SAR) Investigations in Pre-clinical Models

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For derivatives related to 4-piperazin-1-yl-benzoic acid, SAR investigations have provided key insights. plos.orgnih.gov

In the context of HDAC inhibition, SAR studies on 2-benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids revealed critical structural requirements. plos.orgnih.gov It was found that compounds with a para-substituted hydroxamic acid on the phenyl ring were active HDAC inhibitors, whereas the corresponding meta-substituted analogs were largely inactive. plos.orgnih.gov Furthermore, replacing the 1-methylbenzimidazole ring with other isosteric heterocycles like benzimidazole, benzoxazole, and benzothiazole modulated the inhibitory activity and selectivity against HDAC isoforms. plos.orgnih.gov

For acetylcholinesterase inhibitors, SAR studies on 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives showed that the nature and position of substituents on the benzyl ring significantly impacted activity. nih.gov Electron-withdrawing groups such as chloro (Cl), fluoro (F), and nitro (NO₂) at the ortho and para positions of the phenyl ring generally resulted in the most potent inhibition. nih.gov This suggests that electronic and steric factors of the substituent on the piperazine nitrogen are key determinants of AChE inhibitory potency. nih.gov The bioisosteric replacement of a piperazine with a benzoylpiperidine moiety is another strategy used to evaluate the SAR of bioactive compounds. mdpi.com

Mechanistic Studies of Biological Activities (In Vitro)

The molecular target interactions of 4-piperazin-1-yl-benzoic acid derivatives translate into specific biological activities observed in in vitro models. These mechanistic studies elucidate the cellular consequences of target engagement.

For HDAC inhibitors containing the piperazine scaffold, the primary mechanism observed in vitro is the induction of cell cycle arrest. plos.orgnih.gov For example, the selective HDAC6 inhibitors (compounds 9a-d) were found to induce an S-phase cell cycle arrest in lung cancer cells. plos.orgnih.gov This cytostatic effect is a direct result of the altered acetylation state of histone and non-histone proteins, which regulate gene expression and cell cycle progression. plos.orgnih.gov

In the case of Bcr-Abl kinase inhibitors, the mechanism involves the impairment of ATP interaction with the oncoprotein. nih.gov This blockage of downstream signaling pathways leads to a reduction in cell proliferation and the induction of apoptosis, or programmed cell death, in CML-derived cell lines. nih.gov

For acetylcholinesterase inhibitors, the in vitro mechanism is the direct inhibition of the enzyme's catalytic activity. nih.govfrontiersin.org This leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, which is the intended therapeutic mechanism for alleviating symptoms of dementia. nih.gov

Analytical Methodologies for Research Characterization and Purity Assessment

Chromatographic Techniques for Compound Analysis

Chromatographic methods are essential for separating 4-Piperazin-1-yl-benzoic acid hydrochloride from impurities, starting materials, and by-products. These techniques are pivotal for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. A reverse-phase HPLC (RP-HPLC) method is typically developed for this purpose due to the compound's polarity. wu.ac.th The method's development involves optimizing various parameters to achieve a good resolution between the main compound and any potential impurities. ekb.egrjptonline.org

The separation is generally accomplished on a C18 column, which provides excellent retention and separation for aromatic and moderately polar compounds. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or water with an ion-pairing agent like trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. ekb.eg Detection is commonly performed using a UV detector, as the benzene (B151609) ring in the molecule exhibits strong absorbance.

Table 1: Illustrative RP-HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent C18 |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-3 min: 10% B; 3-12 min: 10-95% B; 12-23 min: 95% B; 23-25 min: 95-10% B; 25-30 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 25 °C |

| Detection Wavelength | 220 nm or 254 nm |

This method is validated according to International Conference on Harmonisation (ICH) guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for routine quality control. wu.ac.thrjptonline.org

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The compound's salt nature and the presence of the carboxylic acid group make it non-volatile and thermally labile. At the high temperatures required for GC analysis, the molecule would likely decompose rather than vaporize.

For GC analysis to be viable, a derivatization step would be necessary to convert the non-volatile compound into a more volatile derivative. This typically involves the esterification of the carboxylic acid group (e.g., to its methyl or ethyl ester) and potentially the acylation of the secondary amine in the piperazine (B1678402) ring. While GC-MS is a powerful technique for identifying piperazine derivatives in general, the need for derivatization makes it a less direct and more complex method compared to HPLC for this specific compound. unodc.org

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and indispensable tool for monitoring the progress of the synthesis of this compound. During the synthesis, small aliquots of the reaction mixture are spotted onto a TLC plate (typically silica (B1680970) gel) alongside the starting materials. beilstein-journals.org

The plate is then developed in a suitable mobile phase, which is a solvent system optimized to separate the reactants from the product. For instance, a mixture of a polar solvent like ethyl acetate (B1210297) and a less polar solvent like hexane, often with a small amount of acetic acid or triethylamine (B128534) to improve spot shape, could be used. After development, the plate is visualized, typically under UV light at 254 nm, where the aromatic rings of the starting material and product will appear as dark spots.

By comparing the relative positions (Rf values) and intensities of the spots over time, a chemist can track the consumption of the reactants and the formation of the product. The disappearance of the starting material spot and the appearance of a new, more intense product spot indicate that the reaction is proceeding.

Table 2: Hypothetical TLC Monitoring Data

| Compound | Rf Value* | Observation |

|---|---|---|

| 4-Fluorobenzoic acid (Starting Material) | 0.55 | Spot intensity decreases over time |

| Piperazine (Starting Material) | 0.10 | Spot intensity decreases over time |

| 4-Piperazin-1-yl-benzoic acid | 0.30 | Spot appears and intensifies over time |

*Rf values are illustrative and depend on the specific TLC plate and mobile phase used.

Spectroscopic Characterization Techniques

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and providing evidence of its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom in the molecule. beilstein-journals.org

In the ¹H NMR spectrum, the aromatic protons on the benzene ring typically appear as two distinct doublets in the region of δ 7.0-8.0 ppm, characteristic of a 1,4-disubstituted benzene ring. The protons on the piperazine ring usually show up as two multiplets or broad singlets in the δ 3.0-3.5 ppm region. The acidic proton of the carboxylic acid (–COOH) would appear as a very broad singlet, often far downfield (>10 ppm), and its signal may be exchangeable with deuterium (B1214612) oxide (D₂O). Similarly, the N-H proton of the piperazine ring (as a hydrochloride salt) would also be a broad, exchangeable signal. researchgate.net

Table 3: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic CH (ortho to COOH) | ~7.9 | Doublet |

| Aromatic CH (ortho to Piperazine) | ~7.0 | Doublet |

| Piperazine CH₂ (adjacent to N-Aryl) | ~3.3 | Multiplet |

| Piperazine CH₂ (adjacent to NH) | ~3.2 | Multiplet |

| Carboxylic Acid OH | >10 | Broad Singlet |

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be observed around δ 165-170 ppm. The aromatic carbons would appear in the δ 115-155 ppm range, and the piperazine carbons would be found further upfield, typically around δ 40-50 ppm. mdpi.com

Infrared (IR) spectroscopy is used to identify the key functional groups present in the this compound molecule. The spectrum provides a unique fingerprint based on the vibrational frequencies of the chemical bonds. mdpi.com

The most characteristic feature for the carboxylic acid group is a very broad absorption band stretching from approximately 3300 cm⁻¹ to 2500 cm⁻¹, which is due to the O-H bond stretching. docbrown.infolibretexts.org This broadness is a result of hydrogen bonding. A strong, sharp absorption peak corresponding to the carbonyl (C=O) group stretch is expected around 1700-1680 cm⁻¹. quora.com

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3300–2500 (very broad) | O–H Stretch | Carboxylic Acid |

| >3000 | C–H Stretch | Aromatic |

| <3000 | C–H Stretch | Aliphatic (Piperazine) |

| 2700–2400 (broad) | N⁺–H Stretch | Ammonium Salt |

| 1700–1680 (strong, sharp) | C=O Stretch | Carboxylic Acid |

| 1600–1450 | C=C Stretch | Aromatic Ring |

| 1320–1210 | C–O Stretch | Carboxylic Acid |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of "this compound". The nominal molecular weight of the hydrochloride salt is 242.71 g/mol . In mass spectrometric analysis, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure. For "this compound," the fragmentation is expected to occur at the weaker bonds. Key fragmentation pathways would likely involve:

Cleavage of the piperazine ring: This can lead to a variety of fragment ions characteristic of the piperazine moiety.

Loss of the carboxyl group: The carboxylic acid group can be lost as CO2 (44 Da) or COOH (45 Da). libretexts.org

Fragmentation of the bond between the benzoic acid and the piperazine ring: This would result in ions corresponding to the piperazine and benzoic acid fragments.

A predicted fragmentation pattern is outlined in the table below. The accurate mass measurement of the molecular ion and its fragment ions can further confirm the elemental composition of the compound.

| Predicted Fragment Ion (m/z) | Possible Structure/Loss |

| 207 | [M-HCl]+ |

| 163 | [M-HCl-CO2]+ |

| 121 | [C7H5O2]+ (benzoic acid fragment) |

| 85 | [C4H9N2]+ (piperazine fragment) |

UV-Visible Spectroscopy Applications

UV-Visible spectroscopy is a valuable tool for the quantitative analysis and characterization of compounds containing chromophores. The "4-Piperazin-1-yl-benzoic acid" moiety contains a substituted benzene ring, which is a strong chromophore.

The UV spectrum of benzoic acid derivatives typically exhibits characteristic absorption bands. researchgate.net For "this compound" in an aqueous solution, the spectrum is expected to show absorption maxima (λmax) in the ultraviolet region, likely around 230 nm and 274 nm. rsc.org The position and intensity of these absorption bands can be influenced by the solvent and the pH of the solution. rsc.org

This technique is particularly useful for:

Quantitative analysis: By creating a calibration curve, the concentration of the compound in a solution can be determined.

Purity assessment: The presence of impurities with different chromophores can be detected as additional peaks or shoulders in the spectrum.

Dissolution studies: It can be used to monitor the rate at which the compound dissolves in a particular medium.

| Expected UV-Visible Absorption Bands | Wavelength (λmax) |

| Band B | ~230 nm |

| Band C | ~274 nm |

Solid-State Analytical Methods

The solid-state properties of a pharmaceutical compound are critical as they can influence its stability, solubility, and bioavailability.

X-Ray Diffraction (XRD) for Crystalline Structure Analysis

The crystal structure of such compounds typically reveals:

Molecular conformation: The piperazine ring generally adopts a chair conformation. nih.gov

Intermolecular interactions: Hydrogen bonding and other non-covalent interactions that stabilize the crystal lattice can be identified. researchgate.net

For "this compound," XRD would be used to:

Determine its crystal system, space group, and unit cell dimensions.

Identify different polymorphic forms, which can have different physical properties.

Assess the degree of crystallinity of a sample.

| Crystallographic Data for a Related Compound (4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid) | |

| Crystal system | Orthorhombic |

| Space group | Pna21 |

Solid-State NMR Spectroscopy (e.g., ¹³C-CP/MAS, ¹⁵N-CP/MAS) for Protonation Site Determination

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of solid materials. nih.gov For "this compound," ¹³C and ¹⁵N cross-polarization magic-angle spinning (CP/MAS) NMR are particularly informative.